molecular formula C7H15NO B7902199 3-Amino-1-methylcyclohexanol

3-Amino-1-methylcyclohexanol

Cat. No.: B7902199
M. Wt: 129.20 g/mol
InChI Key: BOGDMYSQASBAPE-UHFFFAOYSA-N
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Description

3-Amino-1-methylcyclohexanol is an organic compound that features a cyclohexane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1-methylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1-nitrocyclohexane. This reduction can be achieved using hydrogenation over a palladium catalyst or by employing other reducing agents such as lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the compound can be produced through the catalytic hydrogenation of 1-methyl-1-nitrocyclohexane. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction of the nitro group to an amino group .

Mechanism of Action

The mechanism by which 3-Amino-1-methylcyclohexanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Properties

IUPAC Name

3-amino-1-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGDMYSQASBAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude tert-butyl (3-hydroxycyclohexyl)carbamate (4.0 g, crude) in DCM (40 mL) was added TFA (20 mL) under cooling in an ice bath. The resulting reaction mixture was stirred at room temperature for 2 h. The mixture was concentrated to give a crude product (3.0 g, crude), which was used in the next step without further purification. MS (ESI) m/z 130.1 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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